
3-Amino-2,3-dimethylbutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,3-dimethylbutan-1-OL is a chiral amine that has gained significant attention in scientific research due to its unique chemical properties. It is a tertiary amine with two methyl groups and an alcohol group attached to the central carbon atom. This compound has a molecular weight of 131.22 g/mol and a boiling point of 191 °C.
Wirkmechanismus
The mechanism of action of 3-Amino-2,3-dimethylbutan-1-OL is not fully understood. However, it is known to act as a nucleophile due to the presence of the amino group. This compound can form hydrogen bonds with other molecules due to the presence of the alcohol group. These properties make 3-Amino-2,3-dimethylbutan-1-OL a useful compound in chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Amino-2,3-dimethylbutan-1-OL. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been studied for its potential use as a chiral resolving agent in the pharmaceutical industry.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-2,3-dimethylbutan-1-OL has several advantages and limitations for lab experiments. One advantage is its ability to act as a chiral auxiliary in asymmetric synthesis. Another advantage is its low toxicity and lack of mutagenic or carcinogenic properties. However, one limitation is the high cost of synthesis, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-2,3-dimethylbutan-1-OL. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential use as a chiral resolving agent in the pharmaceutical industry. Additionally, the use of 3-Amino-2,3-dimethylbutan-1-OL as a ligand in catalysis and its potential use as a surfactant are areas for further research.
Synthesemethoden
The synthesis of 3-Amino-2,3-dimethylbutan-1-OL involves the reaction of 3,3-dimethylbutan-1-ol with ammonia gas in the presence of a catalyst such as platinum or palladium. The reaction takes place under high pressure and high temperature conditions. This method is the most commonly used for the synthesis of 3-Amino-2,3-dimethylbutan-1-OL.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,3-dimethylbutan-1-OL has been extensively studied due to its unique chemical properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of pharmaceuticals and natural products. This compound has also been studied for its potential use as a chiral resolving agent, a corrosion inhibitor, and a surfactant.
Eigenschaften
CAS-Nummer |
164656-83-1 |
|---|---|
Produktname |
3-Amino-2,3-dimethylbutan-1-OL |
Molekularformel |
C6H15NO |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
3-amino-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(4-8)6(2,3)7/h5,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
YWGHLYCOBOJONY-UHFFFAOYSA-N |
SMILES |
CC(CO)C(C)(C)N |
Kanonische SMILES |
CC(CO)C(C)(C)N |
Synonyme |
3-AMINO-2,3-DIMETHYLBUTAN-1-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

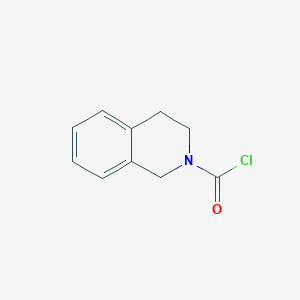

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)


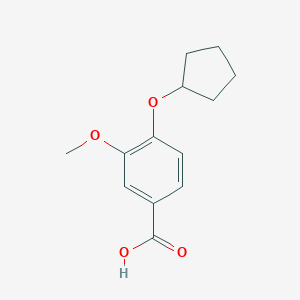
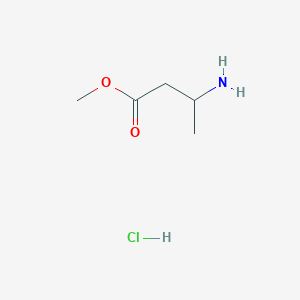
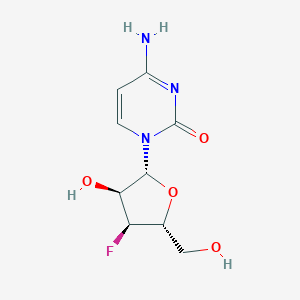
![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
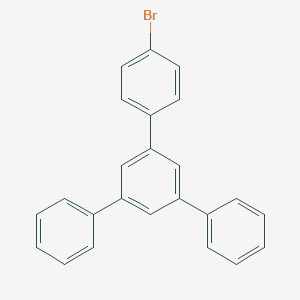
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)